Cas no 2169646-29-9 (1-bromo-4-fluoro-2-(2-nitroethyl)benzene)

1-bromo-4-fluoro-2-(2-nitroethyl)benzene structure
2169646-29-9 structure
Product Name:1-bromo-4-fluoro-2-(2-nitroethyl)benzene
CAS No:2169646-29-9
MF:C8H7BrFNO2
MW:248.04908490181
CID:6510992
PubChem ID:165651208
Update Time:2025-07-23

1-bromo-4-fluoro-2-(2-nitroethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-4-fluoro-2-(2-nitroethyl)benzene
    • 2169646-29-9
    • EN300-1897123
    • Inchi: 1S/C8H7BrFNO2/c9-8-2-1-7(10)5-6(8)3-4-11(12)13/h1-2,5H,3-4H2
    • InChI Key: UINOHNFLVRUJKV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1CC[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 246.96442g/mol
  • Monoisotopic Mass: 246.96442g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 45.8Ų

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Additional information on 1-bromo-4-fluoro-2-(2-nitroethyl)benzene

CAS No. 2169646-29-9: 1-Bromo-4-Fluoro-2-(2-Nitroethyl)Benzene – A Versatile Compound in Pharmaceutical and Material Science Research

1-Bromo-4-fluoro-2-(2-nitroethyl)benzene, identified by the CAS No. 2169646-29-9, is a multifunctional aromatic compound with unique structural features that have garnered significant attention in both pharmaceutical research and material science. Its synthesis involves the strategic integration of bromine, fluorine, and nitroethyl functional groups, which collectively contribute to its diverse chemical reactivity and potential applications. Recent studies have highlighted its role as a key intermediate in the development of novel therapeutics and functional materials, underscoring its relevance in modern scientific innovation.

As a brominated and fluorinated aromatic compound, 1-bromo-4-fluoro-2-(2-nitroethyl)benzene exhibits distinct electronic properties that make it highly valuable in the design of pharmaceutical agents. The bromine atom at the 1-position and the fluorine atom at the 4-position create a unique electron-withdrawing effect, which can modulate the reactivity of the aromatic ring. This structural characteristic has been leveraged in recent drug discovery efforts to optimize the binding affinity of target molecules. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against protease inhibitors, a critical target in the treatment of viral infections.

The 2-nitroethyl substituent at the 2-position further enhances the compound’s utility by introducing additional functional groups that can participate in various chemical reactions. This feature has enabled researchers to explore its potential in click chemistry and green synthesis methods. A 2024 breakthrough in organic synthesis reported in Chemical Communications showcased the use of 1-bromo-4-fluoro-2-(2-nitroethyl)benzene as a versatile building block for the rapid assembly of complex molecules, reducing reaction times and improving yield efficiency.

In the realm of material science, 1-bromo-4-fluoro-2-(2-nitroethyl)benzene has emerged as a promising candidate for the development of advanced polymers and nanomaterials. Its ability to form stable conjugated systems has been exploited in the synthesis of conductive polymers and photovoltaic materials. A 2023 study in Advanced Materials highlighted its potential in enhancing the charge-carrier mobility of organic semiconductors, which is crucial for the performance of flexible electronics and solar cells.

Recent advancements in computational chemistry have further expanded the understanding of 1-bromo-4-fluoro-2-(2-nitroethyl)benzene’s molecular behavior. Quantum mechanical simulations have revealed the compound’s ability to form hydrogen bonds and π-π interactions, which are essential for its role as a scaffold in drug design. These interactions have been shown to improve the solubility and bioavailability of pharmaceutical compounds, as evidenced by a 2024 study in ACS Chemical Biology.

The fluorine atom in the compound’s structure also plays a critical role in modulating its biological activity. Fluorine substitution is known to enhance metabolic stability and prolong the half-life of pharmaceutical agents. A 2023 review in Drug Discovery Today emphasized the importance of fluorinated aromatic compounds in the development of antibacterial agents, with 1-bromo-4-fluoro-2-(2-nitroethyl)benzene being cited as a potential lead compound for targeting multidrug-resistant bacteria.

Moreover, the nitroethyl group at the 2-position has been linked to the compound’s ability to participate in electrophilic aromatic substitution reactions. This property has enabled its use in the synthesis of heterocyclic compounds, which are often found in biologically active molecules. A 2024 study in Organic Letters demonstrated that 1-bromo-4-fluoro-2-(2-nitroethyl)benzene can serve as a precursor for the preparation of pyridine derivatives, which are widely used in the treatment of neurological disorders.

Environmental and safety considerations have also been addressed in recent research on 1-bromo-4-fluoro-2-(2-nitroethyl)benzene. A 2023 assessment in Green Chemistry highlighted the compound’s low toxicity profile and its compatibility with eco-friendly synthesis methods. This has made it an attractive candidate for sustainable chemical processes, aligning with the growing emphasis on green chemistry in both academic and industrial settings.

In conclusion, 1-bromo-4-fluoro-2-(2-nitroethyl)benzene (CAS No. 2169646-29-9) stands out as a compound with broad applications in pharmaceutical development and material science. Its unique structural features, combined with recent advancements in synthetic and computational methods, have positioned it at the forefront of innovation in these fields. As research continues to uncover its potential, the compound is expected to play an increasingly important role in addressing global challenges in health and technology.

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